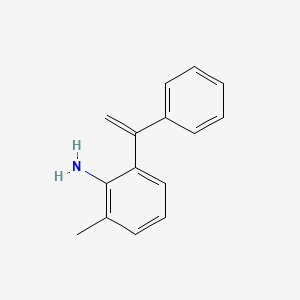![molecular formula C13H12ClF2N B14120007 (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine is an organic compound that features a naphthalene ring attached to an amine group, which is further substituted with a 2-chloro-2,2-difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine typically involves the reaction of naphthalen-1-ylmethylamine with 2-chloro-2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for further applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include substituted amines, nitroso compounds, nitro compounds, and reduced amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or to develop new bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their potential as pharmaceutical agents. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications that require high chemical stability and specific reactivity.
Mecanismo De Acción
The mechanism of action of (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity towards specific targets, while the naphthalene ring can facilitate interactions with hydrophobic regions of the target molecules. This dual functionality allows the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-2,2-difluoroethyl)(methyl)amine hydrochloride: Similar in structure but lacks the naphthalene ring.
2-Chloro-2-methyl-N-(1-naphthalen-1-yl-ethyl)butyramide: Contains a naphthalene ring but differs in the substituents on the amine group.
Uniqueness
(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine is unique due to the presence of both the naphthalene ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H12ClF2N |
|---|---|
Peso molecular |
255.69 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H12ClF2N/c14-13(15,16)9-17-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,17H,8-9H2 |
Clave InChI |
AVEFINQMOUQUAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CNCC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


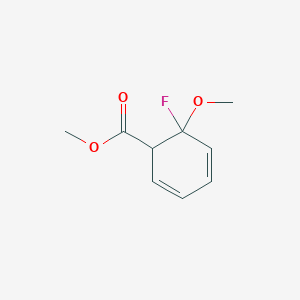
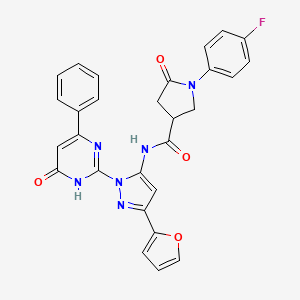
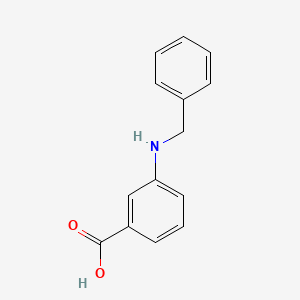
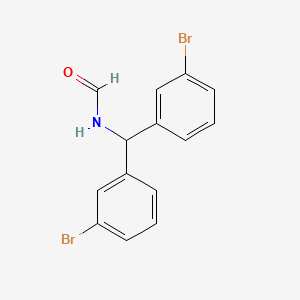
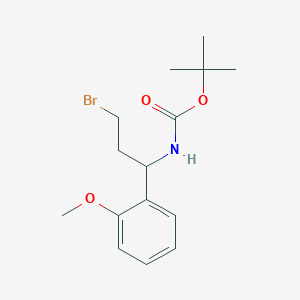
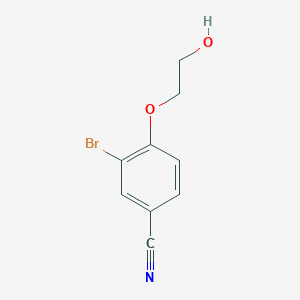
![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)
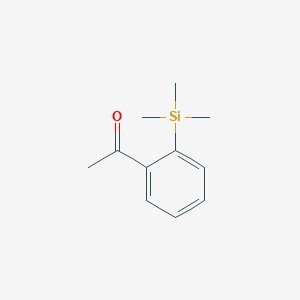
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
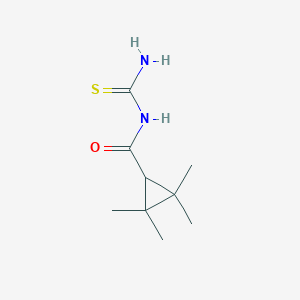
amine](/img/structure/B14119982.png)
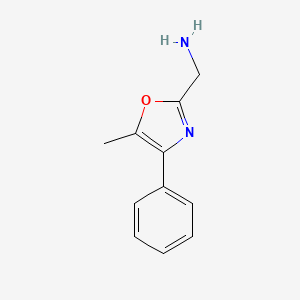
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
